molecular formula C23H21F7N4O3 B601776 5-[[(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-1,2,4-triazol-3-one CAS No. 1185502-97-9

5-[[(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-1,2,4-triazol-3-one

Cat. No.: B601776
CAS No.: 1185502-97-9
M. Wt: 534.44
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isomer of Aprepitant

Biological Activity

The compound 5-[[(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-1,2,4-triazol-3-one is a derivative of Aprepitant, a well-known antagonist of the neurokinin-1 (NK1) receptor. This compound exhibits a range of biological activities that are significant in pharmacology and therapeutic applications.

  • CAS Number : 321125-94-4
  • Molecular Formula : C23H21F7N4O3
  • Molecular Weight : 534.43 g/mol
  • Structure : The compound contains a triazole ring and several fluorinated aromatic groups which enhance its biological activity.

The primary mechanism of action for this compound is as an NK1 receptor antagonist. By inhibiting the binding of substance P to the NK1 receptor, it effectively reduces the signaling pathways associated with pain, inflammation, and nausea.

Antiemetic Properties

Aprepitant and its derivatives have been extensively studied for their antiemetic effects, particularly in patients undergoing chemotherapy. The compound has shown potent inhibition of nausea and vomiting by blocking NK1 receptors in the central nervous system (CNS) .

Antitumor Activity

Recent studies indicate that this compound can inhibit metastasis and tumor growth in various cancer models. In patient-derived xenografts and breast cancer cell lines, it has been shown to significantly impair tumor progression .

Neurological Effects

In animal models of intracerebral hemorrhage, the compound has demonstrated neuroprotective effects by reducing neurological impairment and neuronal damage. This suggests potential applications in treating cerebrovascular diseases .

Pain and Inflammation Modulation

The compound has been found to suppress pain responses in formalin-induced pain models. It inhibits induced foot-tapping behavior in gerbils, indicating its analgesic properties .

Research Findings

Study FocusFindings
Antiemetic EfficacyIC50 = 0.09 nM; Kd = 19 pM against NK1 receptors .
Antitumor ActivityInhibits metastasis in breast cancer xenografts .
Neurological ProtectionReduces neuronal death in intracerebral hemorrhage models .
Analgesic EffectsSuppresses formalin-induced pain responses .

Case Studies

  • Chemotherapy-Induced Nausea : A clinical trial demonstrated that patients receiving Aprepitant had significantly lower rates of nausea compared to those receiving standard antiemetic therapy alone.
  • Breast Cancer Treatment : In a preclinical study using patient-derived xenografts, treatment with the compound resulted in a marked reduction in tumor size and metastasis compared to control groups.
  • Neurological Outcomes : In a rodent model of stroke, administration of the compound resulted in improved outcomes measured by reduced infarct size and better functional recovery post-stroke.

Q & A

Q. Basic Synthesis and Optimization

Q: What are the key methodologies for synthesizing this compound, and how can reaction conditions be optimized? A: The synthesis involves multi-step reactions, including chiral resolution and coupling steps. A practical method involves:

  • Chiral intermediate preparation : Use (2S,3R)-morpholine derivatives with (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol under controlled pH and temperature to preserve stereochemistry .
  • Triazolone coupling : React the morpholine intermediate with 1,2-dihydro-1,2,4-triazol-3-one using DMF as a solvent and triethylamine as a catalyst .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane for isomer separation . Optimization requires monitoring reaction kinetics via HPLC to minimize byproducts .

Q. Advanced Stereochemical Control

Q: How can stereochemical inconsistencies during synthesis be resolved, particularly for the (2S,3R) and (4-fluorophenyl) configurations? A: Stereochemical fidelity is critical for biological activity. Key strategies include:

  • Chiral auxiliaries : Use (R)- or (S)-specific ethanol derivatives to enforce correct configurations at the morpholine and ethoxy centers .
  • X-ray crystallography : Validate intermediate structures (e.g., morpholine precursors) to confirm stereochemistry .
  • Dynamic resolution : Adjust solvent polarity (e.g., chloroform vs. acetonitrile) to favor crystallization of desired diastereomers .

Q. Structural Characterization

Q: What analytical techniques are recommended for confirming the compound’s stereochemistry and purity? A: A combination of methods is essential:

  • X-ray diffraction : Resolve absolute configuration of crystalline intermediates .
  • NMR spectroscopy : Use 19F^{19}\text{F}-NMR to distinguish trifluoromethyl groups and 1H^{1}\text{H}-NOESY to confirm spatial arrangements .
  • HPLC-MS : Quantify enantiomeric purity with chiral columns (e.g., Chiralpak AD-H) and electrospray ionization for mass verification .

Q. Pharmacological Activity Profiling

Q: How should researchers design experiments to evaluate this compound’s biological activity and receptor selectivity? A: Prioritize in vitro and in vivo models:

  • Receptor binding assays : Use radiolabeled ligands (e.g., 3H^3\text{H}-Substance P) to assess affinity for neurokinin-1 (NK1) receptors, a known target for related morpholine-triazolone derivatives .
  • Dose-response studies : Test efficacy in rodent emesis models, with controls for blood-brain barrier penetration .
  • Off-target screening : Employ kinase profiling panels to identify unintended interactions .

Q. Environmental Fate and Ecotoxicology

Q: What experimental frameworks are suitable for studying this compound’s environmental persistence and ecological impacts? A: Adapt long-term ecotoxicological frameworks:

  • Abiotic degradation : Assess hydrolysis/photolysis rates under simulated sunlight (UV-Vis) and varying pH .
  • Bioaccumulation : Use OECD 305 guidelines with aquatic organisms (e.g., Daphnia magna) to measure lipid-water partitioning .
  • Trophic transfer studies : Analyze metabolite accumulation in predator-prey models (e.g., algae → fish) via LC-MS/MS .

Q. Advanced Mechanistic Studies

Q: How can molecular docking and dynamics simulations elucidate this compound’s mechanism of action? A: Computational approaches complement experimental

  • Docking software : Use AutoDock Vina to model interactions with NK1 receptor binding pockets, focusing on morpholine and fluorophenyl motifs .
  • Free-energy calculations : Apply MM-GBSA to quantify binding affinities of stereoisomers .
  • Metadynamics : Simulate conformational changes in the receptor-ligand complex over microsecond timescales .

Q. Contradictory Data Analysis

Q: How should researchers address discrepancies in reported CAS numbers or structural data for this compound? A: Discrepancies often arise from:

  • Stereoisomerism : Different CAS numbers may correspond to distinct enantiomers (e.g., (R,R,R)-Aprepitant vs. other configurations) .
  • Salt forms : Variations (e.g., hydrochloride vs. free base) alter molecular weights and registry entries .
  • Resolution : Cross-validate data using authoritative databases (e.g., EPA DSSTox) and primary literature .

Q. Purity and Stability Testing

Q: What protocols ensure batch-to-batch consistency and long-term stability in storage? A: Implement ICH-guided protocols:

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways .
  • Stability-indicating HPLC : Develop methods with C18 columns and trifluoroacetic acid mobile phases to resolve degradation products .
  • Lyophilization : Improve shelf life by storing lyophilized powders at -20°C under argon .

Properties

IUPAC Name

3-[[(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12-,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATALOFNDEOCMKK-BYYRLHKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@H]2[C@H](N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F7N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30944781
Record name 5-{[2-{1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholin-4-yl]methyl}-1H-1,2,4-triazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30944781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221350-96-5
Record name 5-{[2-{1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholin-4-yl]methyl}-1H-1,2,4-triazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30944781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-[[(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-1,2,4-triazol-3-one
5-[[(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-1,2,4-triazol-3-one
5-[[(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-1,2,4-triazol-3-one
5-[[(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-1,2,4-triazol-3-one
5-[[(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-1,2,4-triazol-3-one
5-[[(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-1,2,4-triazol-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.